molecular formula C17H20N2O2 B244557 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide

Cat. No. B244557
M. Wt: 284.35 g/mol
InChI Key: WJWOFTXPYRMQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide, commonly known as MPFA, is a potent and selective agonist for the μ-opioid receptor. It is a synthetic compound that has been widely studied for its potential use in the treatment of pain and addiction.

Mechanism of Action

MPFA acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When MPFA binds to the μ-opioid receptor, it activates a signaling pathway that leads to the modulation of pain and reward pathways in the brain. This results in the reduction of pain perception and the activation of reward centers, which can lead to feelings of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPFA are primarily related to its activity at the μ-opioid receptor. It has been shown to have potent analgesic effects, with a potency similar to that of morphine. MPFA has also been shown to have potent antinociceptive effects in animal models of pain. In addition, MPFA has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPFA for lab experiments is its high affinity and selectivity for the μ-opioid receptor. This allows for precise modulation of pain and reward pathways in the brain. However, one limitation of MPFA is its potential for abuse and addiction, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPFA. One area of research is the development of more selective agonists for the μ-opioid receptor, which could reduce the potential for abuse and addiction. Another area of research is the investigation of the use of MPFA in combination with other drugs for the treatment of pain and addiction. Finally, the use of MPFA in the study of the neural circuits involved in pain and reward pathways could lead to a better understanding of the underlying mechanisms of these processes.

Synthesis Methods

The synthesis of MPFA involves several steps, starting with the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form MPFA. The final product is purified by recrystallization.

Scientific Research Applications

MPFA has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to have high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. MPFA has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-13-8-10-19(11-9-13)15-6-3-2-5-14(15)18-17(20)16-7-4-12-21-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)

InChI Key

WJWOFTXPYRMQGD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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